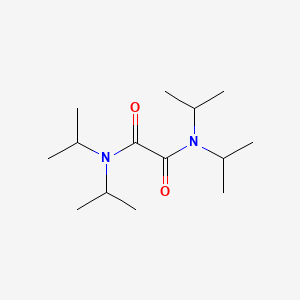

N,N,N',N'-Tetraisopropylethanediamide

Description

Properties

IUPAC Name |

N,N,N',N'-tetra(propan-2-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-9(2)15(10(3)4)13(17)14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOXXAGOYCERQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C(=O)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571324 | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetra(propan-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14397-53-6 | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetra(propan-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetraisopropylethanediamide can be synthesized through the reaction of ethylenediamine with isopropyl chloroformate under controlled conditions . The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent the decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-Tetraisopropylethanediamide involves a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraisopropylethanediamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: The major products are often carboxylic acids or ketones.

Reduction: The major products are typically amines or alcohols.

Substitution: The major products depend on the nucleophile used but can include various substituted ethanediamides.

Scientific Research Applications

N,N,N’,N’-Tetraisopropylethanediamide is utilized in several scientific research fields:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetraisopropylethanediamide exerts its effects involves its interaction with specific molecular targets. It can form complexes with metal ions, which can then participate in various catalytic processes. The pathways involved often include coordination to metal centers, facilitating electron transfer reactions .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Comprises an ethanediamide backbone substituted with four isopropyl groups at the nitrogen atoms.

- Exhibits a symmetrical, branched alkyl substituent arrangement, enhancing steric bulk and influencing host-guest chemistry .

Comparison with Structurally Similar Compounds

N,N,N',N'-Tetrabutylpentanediamide

- Structure : Pentanediamide backbone with four n-butyl groups.

- Key Differences :

Ethylenediamine-N,N,N’,N’-Tetraacetic Acid (EDTA)

- Structure : Ethylenediamine backbone with four acetic acid groups.

- Key Differences :

| Property | This compound | EDTA |

|---|---|---|

| CAS No. | 14397-53-6 | 60-00-4 |

| Functional Groups | Amide | Carboxylic acid |

| Metal Binding | No | Yes (hexadentate) |

| Solubility | Organic solvents | Water |

N,N,N',N'-Tetramethyl-ethylenediamine (TEMED)

- Structure : Ethylenediamine with four methyl groups.

- Key Differences :

| Property | This compound | TEMED |

|---|---|---|

| CAS No. | 14397-53-6 | 110-18-9 |

| Substituent Type | Isopropyl | Methyl |

| Primary Role | Host molecule | Redox catalyst |

| Steric Demand | High | Low |

Phosphorylated Derivatives (e.g., N,N,N',N'-Tetraisopropyl Phosphondiamide Dichlorophosphate)

- Structure : Tetraisopropyl-substituted phosphondiamide with chlorophosphate groups.

- Key Differences: Synthesis: Synthesized via oxidation of phosphindiamide precursors using DMSO, contrasting with the straightforward amidation routes for Tetraisopropylethanediamide . Applications: Limited to niche phosphorylation reactions, whereas Tetraisopropylethanediamide has broader supramolecular applications .

Research Findings and Limitations

- Tetraisopropylethanediamide: Demonstrated utility in crystallography for stabilizing aromatic guests, validated by X-ray studies . Limited data on catalytic or industrial-scale applications compared to EDTA or TEMED .

- Analog Compounds :

Biological Activity

N,N,N',N'-Tetraisopropylethanediamide (TIPDA) is a diamide compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of TIPDA's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

TIPDA is characterized by its unique structure, which consists of two isopropyl groups attached to each nitrogen atom of the ethylenediamine backbone. This structural configuration contributes to its solubility and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H26N2O |

| Molecular Weight | 214.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that TIPDA exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TIPDA against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Results:

- Staphylococcus aureus: MIC = 0.5 mg/mL

- Escherichia coli: MIC = 1.0 mg/mL

- Candida albicans: MIC = 0.25 mg/mL

These findings suggest that TIPDA possesses potent antimicrobial properties, particularly against Candida species, indicating its potential as an antifungal agent .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, TIPDA has been investigated for its cytotoxic properties against cancer cell lines. Preliminary studies indicate that TIPDA may induce apoptosis in various cancer cell types by activating intrinsic apoptotic pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

These results demonstrate that TIPDA exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The biological activity of TIPDA can be attributed to several mechanisms:

- Membrane Disruption: TIPDA interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.

- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins contribute to programmed cell death in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.